molecular formula C23H39NOS B14551593 S-[(2,4,5-Trimethylphenyl)methyl] dodecylcarbamothioate CAS No. 62230-02-8

S-[(2,4,5-Trimethylphenyl)methyl] dodecylcarbamothioate

Cat. No.: B14551593
CAS No.: 62230-02-8
M. Wt: 377.6 g/mol
InChI Key: YQMUXSKCGXBCRR-UHFFFAOYSA-N
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Description

S-[(2,4,5-Trimethylphenyl)methyl] dodecylcarbamothioate: is a chemical compound with the molecular formula C23H39NOS. It is known for its unique structure, which includes a dodecyl chain and a carbamothioate group attached to a trimethylphenyl moiety. This compound is primarily used in industrial applications and scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(2,4,5-Trimethylphenyl)methyl] dodecylcarbamothioate typically involves the reaction of dodecylamine with 2,4,5-trimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired carbamothioate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[(2,4,5-Trimethylphenyl)methyl] dodecylcarbamothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; temperatures ranging from -20 to 25°C.

    Substitution: Various nucleophiles (amines, alcohols); solvents like dichloromethane or ethanol; temperatures ranging from 0-50°C.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-[(2,4,5-Trimethylphenyl)methyl] dodecylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to act as a probe in biochemical assays.

Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of S-[(2,4,5-Trimethylphenyl)methyl] dodecylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The carbamothioate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • S-[(2,4,5-Trimethylphenyl)methyl] ethylcarbamothioate
  • S-[(2,4,5-Trimethylphenyl)methyl] butylcarbamothioate
  • S-[(2,4,5-Trimethylphenyl)methyl] hexylcarbamothioate

Comparison: Compared to its analogs, S-[(2,4,5-Trimethylphenyl)methyl] dodecylcarbamothioate has a longer alkyl chain, which increases its hydrophobicity and enhances its interaction with lipid membranes. This unique feature makes it more effective in applications requiring strong lipophilic interactions. Additionally, the trimethylphenyl moiety provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

CAS No.

62230-02-8

Molecular Formula

C23H39NOS

Molecular Weight

377.6 g/mol

IUPAC Name

S-[(2,4,5-trimethylphenyl)methyl] N-dodecylcarbamothioate

InChI

InChI=1S/C23H39NOS/c1-5-6-7-8-9-10-11-12-13-14-15-24-23(25)26-18-22-17-20(3)19(2)16-21(22)4/h16-17H,5-15,18H2,1-4H3,(H,24,25)

InChI Key

YQMUXSKCGXBCRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)SCC1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

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